4-tert-butyl-N-(2-ethylhexyl)benzamide
Description
4-tert-Butyl-N-(2-ethylhexyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a branched 2-ethylhexyl substituent on the amide nitrogen. This compound’s structural features—bulky tert-butyl and 2-ethylhexyl groups—suggest high lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C19H31NO |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C19H31NO/c1-6-8-9-15(7-2)14-20-18(21)16-10-12-17(13-11-16)19(3,4)5/h10-13,15H,6-9,14H2,1-5H3,(H,20,21) |
InChI Key |
AUGNPDQLMMJUSJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
The following table and analysis highlight structural, physicochemical, and bioactivity differences between 4-tert-butyl-N-(2-ethylhexyl)benzamide and related compounds:
Table 1: Comparative Analysis of Benzamide Derivatives
*logP values estimated via analogy to structurally similar compounds.
Key Structural and Functional Insights
Substituent Effects on Bioactivity: PCAF HAT Inhibition: Compounds with long acyl chains (e.g., tetradecanoyl in Compound 17) exhibit higher inhibitory activity (79%) compared to carboxyphenyl derivatives (67–72%). The 2-ethylhexyl group in the target compound may enhance hydrophobic interactions but lacks polar groups critical for enzyme binding . Branched Alkyl Chains: The 2-ethylhexyl group confers high lipophilicity (estimated logP ~5.5), which may improve blood-brain barrier penetration but reduce aqueous solubility compared to carboxyphenyl derivatives .
Physicochemical Properties: Molecular Weight: The target compound (~291 g/mol) falls within the acceptable range for drug-likeness (typically <500 g/mol).
Safety and Handling: Limited toxicity data are available for most benzamide derivatives, including the target compound. Safety protocols emphasize avoiding exposure to strong acids/bases and using professional handling .
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